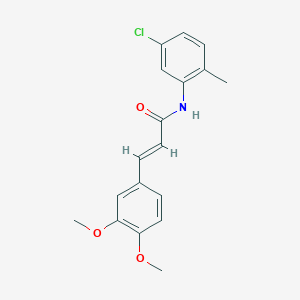
(3,4-difluorophenyl)(3-nitrobenzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-difluorophenyl)(3-nitrobenzyl)amine is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. This compound is a member of the phenylamine family and has a molecular formula of C13H9F2N2O2.
Mechanism of Action
The mechanism of action of (3,4-difluorophenyl)(3-nitrobenzyl)amine involves the binding of the compound to specific receptors in the body. Once bound, the compound can activate or inhibit various signaling pathways, which can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
Research has shown that (3,4-difluorophenyl)(3-nitrobenzyl)amine has a variety of biochemical and physiological effects. These effects include the ability to regulate inflammation, modulate the immune system, and regulate cell growth and differentiation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (3,4-difluorophenyl)(3-nitrobenzyl)amine in lab experiments is its ability to selectively bind to specific receptors in the body. This allows researchers to study the effects of the compound on specific signaling pathways and physiological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on (3,4-difluorophenyl)(3-nitrobenzyl)amine. One area of focus is the development of new drugs that target specific receptors in the body. Another area of focus is the study of the compound's potential use in the treatment of various diseases, such as cancer and autoimmune disorders. Additionally, research is needed to better understand the compound's mechanism of action and potential side effects.
Synthesis Methods
The synthesis of (3,4-difluorophenyl)(3-nitrobenzyl)amine involves a multistep process that requires specialized equipment and expertise. The first step involves the reaction of 3,4-difluoronitrobenzene with sodium hydride in dimethylformamide to produce 3,4-difluoroaniline. The second step involves the reaction of 3,4-difluoroaniline with 3-nitrobenzyl chloride in the presence of a palladium catalyst to produce (3,4-difluorophenyl)(3-nitrobenzyl)amine.
Scientific Research Applications
(3,4-difluorophenyl)(3-nitrobenzyl)amine has been studied extensively for its potential applications in drug development. Research has shown that this compound has the ability to bind to specific receptors in the body, which can lead to a variety of biochemical and physiological effects.
properties
IUPAC Name |
3,4-difluoro-N-[(3-nitrophenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O2/c14-12-5-4-10(7-13(12)15)16-8-9-2-1-3-11(6-9)17(18)19/h1-7,16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAKVDDRGAZJAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CNC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-ethyl-4-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5872399.png)


![4-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B5872431.png)

![N-methyl-N-[4-({[(4-methylbenzyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5872450.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,5-trimethylbenzamide](/img/structure/B5872456.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5872485.png)

